Potency Advantage of SMTP-7 Over Staplabin and Early SMTP Congeners in Plasminogen Activation
SMTP-7 enhances urokinase-catalyzed plasminogen activation at concentrations of 80–150 μM, producing a 2- to 12-fold increase in activity [1]. This potency is 2- to 10-fold higher than that of staplabin and previously isolated SMTP congeners, which require concentrations of 150–800 μM to achieve similar effects [1].
| Evidence Dimension | In vitro plasminogen activation enhancement |
|---|---|
| Target Compound Data | 2- to 12-fold increase at 80–150 μM |
| Comparator Or Baseline | Staplabin and previously isolated SMTPs: comparable effects at 150–800 μM |
| Quantified Difference | 2- to 10-fold higher potency (lower effective concentration) |
| Conditions | Urokinase-catalyzed plasminogen activation assay |
Why This Matters
Higher potency at lower concentrations translates to a more favorable efficacy-to-exposure profile in in vivo models and potential clinical dosing.
- [1] Hu, W., Ohyama, S., & Hasumi, K. (2000). Activation of fibrinolysis by SMTP-7 and -8, novel staplabin analogs with a pseudosymmetric structure. The Journal of Antibiotics, 53(3), 241-247. DOI: 10.7164/antibiotics.53.241 View Source
